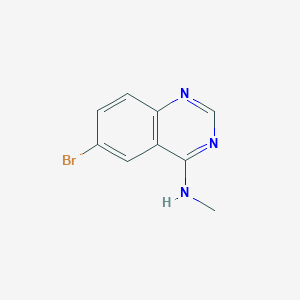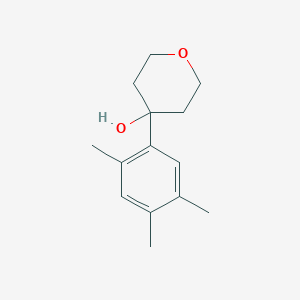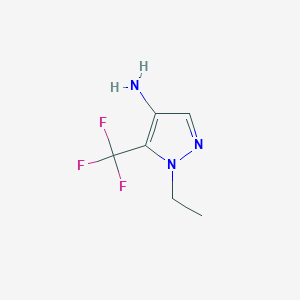
(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol is an organic compound with the molecular formula C16H17BrO It is characterized by the presence of a bromine atom attached to a phenyl ring and a methanol group attached to a trimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,4,5-trimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2,4,5-trimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, nitro, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Bromophenyl)(2,4,5-trimethylphenyl)ketone.
Reduction: Formation of (2-Hydroxyphenyl)(2,4,5-trimethylphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Bromophenyl)(2,4,5-trimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromophenyl)methanol: Lacks the trimethylphenyl group, resulting in different chemical properties and reactivity.
(2,4,5-Trimethylphenyl)methanol:
(2-Bromophenyl)(2,4,6-trimethylphenyl)methanol: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol is unique due to the presence of both a bromine atom and a trimethylphenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2-bromophenyl)-(2,4,5-trimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-8-12(3)14(9-11(10)2)16(18)13-6-4-5-7-15(13)17/h4-9,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOXPQWDTWKITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C2=CC=CC=C2Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(Benzyloxy)phenyl]propan-1-amine](/img/structure/B7938295.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine](/img/structure/B7938298.png)
![6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B7938306.png)

